N-(3-chlorophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-4-(5-methyltriazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O/c1-11-10-18-20-21(11)15-7-5-12(6-8-15)16(22)19-14-4-2-3-13(17)9-14/h2-10H,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHMCNIXCZPMAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=NN1C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, including anticancer, antimicrobial, and other pharmacological effects.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Molecular Formula : C19H16ClN7O
- Molecular Weight : 393.84 g/mol
- InChIKey : AMLNHUNMPGRVKP-UHFFFAOYSA-N
Anticancer Activity
Recent studies have highlighted the potential of triazole-containing compounds in cancer therapy. This compound exhibits notable anticancer properties:
- Cell Line Studies : The compound was tested against various cancer cell lines including HCT116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer). It demonstrated significant cytotoxicity with IC50 values ranging from 2.70 µM to 5.19 µM across different cell lines .
- Mechanism of Action : The anticancer activity is believed to be mediated through the induction of apoptosis and inhibition of cell migration. Specifically, it increases reactive oxygen species (ROS) levels leading to mitochondrial dysfunction and subsequent apoptosis .
- Selectivity : Importantly, the compound showed selectivity for cancer cells over normal cells, indicating a favorable therapeutic index .
Antimicrobial Activity
The compound also exhibits antimicrobial properties:
- Broad Spectrum : It has been evaluated against various bacterial strains and fungi, demonstrating significant inhibitory effects. For instance, it was effective against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) in the low micromolar range .
- Mechanism : The antimicrobial mechanism is thought to involve disruption of microbial cell membranes and interference with nucleic acid synthesis .
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Benzamides
N-(2,5-Dichlorophenyl)-4-(5-Methyl-1H-1,2,3-Triazol-1-yl)Benzamide
- Structural Difference : Contains two chlorine atoms (2,5-dichloro substitution) vs. the target compound’s single 3-chloro group.
- Molecular Formula : C₁₆H₁₂Cl₂N₄O (vs. C₁₆H₁₂ClN₄O for the target).
- Impact: The additional chlorine increases molecular weight (347.2 vs. Dichlorination could alter steric hindrance, affecting target selectivity .
N-(4-Fluorophenyl)- and N-(4-Bromophenyl)-Substituted Analogs
- Examples : Compounds 4 (4-fluorophenyl) and 5 (4-bromophenyl) from .
- Impact :
- Fluorine’s electronegativity enhances polarity and metabolic stability, while bromine increases molecular weight and lipophilicity.
- Anticancer activity varies: Bromophenyl derivatives (e.g., Compound 5) showed comparable elemental purity (C: 60.03% vs. calc. 60.12%) but unstated efficacy differences .
Heterocyclic Modifications
N-(5-Benzyl-1,3-Thiazol-2-yl)-4-(5-Methyl-1H-1,2,3-Triazol-1-yl)Benzamide (Compound 25)
- Structural Difference : Replaces 3-chlorophenyl with a benzyl-thiazol group.
- Molecular Formula : C₁₉H₁₄N₄O₂ (vs. C₁₆H₁₂ClN₄O).
- Impact :
Piperidin-1-yl Ethoxy-Substituted Analogs
Triazole Substituent Variations
5-Methyl vs. Unsubstituted Triazoles
- Key Difference: Methylation at the triazole’s 5-position (target) vs. non-methylated analogs.
- Impact: Methyl group enhances metabolic stability by shielding the triazole ring from oxidative degradation.
Thiazol-Triazole Hybrids
- Example : 5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid ().
- Impact :
- Thiazol-triazole hybrids showed 40% growth inhibition in lung cancer cells (NCI-H522), highlighting synergistic effects of combined heterocycles.
- Target compound’s simpler structure may offer better synthetic accessibility and pharmacokinetic profiles .
Q & A
Q. What are the recommended synthetic routes for N-(3-chlorophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide?
Methodological Answer: The synthesis typically involves two key steps:
- Amide bond formation : Reacting 3-chloroaniline with a benzoyl chloride derivative (e.g., 4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoyl chloride) under basic conditions (e.g., using triethylamine or pyridine) in anhydrous dichloromethane or THF .
- Triazole ring assembly : Employing copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") to form the 1,2,3-triazole moiety. For example, reacting 4-azidobenzoyl chloride with a terminal alkyne precursor (e.g., 5-methyl-1-propargyl-1H-1,2,3-triazole) in the presence of Cu(I) catalysts .
Key Considerations : Optimize reaction time and temperature to avoid side products. Monitor progress via TLC or HPLC.
Q. How is the compound characterized post-synthesis?
Methodological Answer: A multi-technique approach is essential:
- NMR spectroscopy : Confirm regiochemistry of the triazole ring (1H and 13C NMR). For example, the triazole proton typically appears as a singlet at δ 7.8–8.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ calculated for C₁₆H₁₃ClN₄O: 313.0855; observed: 313.0850) .
- UV-Vis spectroscopy : Assess π-π* transitions in the benzamide and triazole moieties (λmax ~260–280 nm) .
Note : Elemental analysis (C, H, N) should align with theoretical values within ±0.4% .
Q. What in vitro assays are used for initial biological screening?
Methodological Answer:
-
Anticancer activity : Test against NCI-60 human tumor cell lines (e.g., colon cancer HCT-116 or lung cancer NCI-H522) using the sulforhodamine B (SRB) assay. Dose-response curves (1–100 µM) are generated, with growth inhibition (GI) reported as a percentage relative to controls .
Example Data :Cell Line GI (%) at 10 µM Reference HCT-116 62.5 NCI-H522 40.0
Advanced Research Questions
Q. How can structural modifications enhance anticancer activity?
Methodological Answer:
- Triazole substituents : Introducing electron-withdrawing groups (e.g., -CF₃) at the 5-position of the triazole improves metabolic stability and target binding .
- Benzamide substitutions : Para-substituted halogens (e.g., -Cl) enhance lipophilicity and membrane permeability .
Validation : Synthesize analogues and compare IC₅₀ values in dose-dependent assays. For instance, a methyl group at the triazole’s 5-position (as in the parent compound) showed moderate activity (GI = 62.5% in HCT-116), while bulkier groups (e.g., benzyl) may improve potency .
Q. How can contradictory biological data across studies be resolved?
Methodological Answer:
- Control for assay variability : Standardize cell culture conditions (e.g., passage number, serum concentration) and use internal reference compounds (e.g., doxorubicin) .
- Structural verification : Reconfirm compound identity via X-ray crystallography (e.g., using SHELXL for refinement ) to rule out polymorphic or stereochemical discrepancies.
Case Study : If one study reports GI = 62.5% in HCT-116 but another shows no activity, re-test the compound with the same cell line under identical conditions and validate purity via HPLC (>95%) .
Q. What computational methods predict target interactions?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to potential targets (e.g., LSD1 or P-glycoprotein). The triazole and benzamide moieties often form hydrogen bonds with catalytic residues .
- QSAR modeling : Corrogate electronic (e.g., logP) and steric parameters (e.g., molar refractivity) with bioactivity data to identify critical substituents .
Software : SHELX for crystallographic data refinement ; PyMOL for visualization.
Q. How is the crystal structure determined using SHELX?
Methodological Answer:
- Data collection : Use a single-crystal X-ray diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Refinement with SHELXL :
- Solve the phase problem via direct methods.
- Refine atomic coordinates and displacement parameters iteratively.
- Validate using R-factor convergence (target: R1 < 0.05 for I > 2σ(I)) .
Example : A related benzamide derivative refined with SHELXL showed C–C bond lengths of 1.48–1.52 Å, confirming sp³ hybridization .
Q. What mechanistic studies elucidate its mode of action?
Methodological Answer:
- Enzyme inhibition assays : Test against lysine-specific demethylase 1 (LSD1) or P-glycoprotein (P-gp) using fluorogenic substrates (e.g., Amplite™ kits) .
- Pathway analysis : Perform RNA-seq or proteomics on treated cells to identify dysregulated pathways (e.g., apoptosis or drug efflux) .
Key Finding : Analogues with triazole-benzamide scaffolds inhibit LSD1 (IC₅₀ = 0.5–2 µM), linking structure to epigenetic regulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
